molecular formula C13H27ClN2O2 B13570544 tert-butylN-[2-(cyclohexylamino)ethyl]carbamatehydrochloride

tert-butylN-[2-(cyclohexylamino)ethyl]carbamatehydrochloride

Cat. No.: B13570544
M. Wt: 278.82 g/mol
InChI Key: IREIASYAQWXGIJ-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(cyclohexylamino)ethyl]carbamate hydrochloride: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by its tert-butyl group, which provides stability and ease of removal under acidic conditions. The presence of the cyclohexylamino group adds to its versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(cyclohexylamino)ethyl]carbamate hydrochloride typically involves the reaction of tert-butyl chloroformate with 2-(cyclohexylamino)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through crystallization or other suitable methods .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[2-(cyclohexylamino)ethyl]carbamate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[2-(cyclohexylamino)ethyl]carbamate hydrochloride is used as a protecting group for amines during peptide synthesis. It helps in preventing unwanted reactions at the amine site, allowing for selective reactions at other functional groups .

Biology: In biological research, this compound is used in the synthesis of biologically active molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Medicine: In medicine, the compound is used in the development of drugs that target specific enzymes or receptors. Its stability and ease of removal make it an ideal candidate for drug design and synthesis .

Industry: In the industrial sector, tert-butyl N-[2-(cyclohexylamino)ethyl]carbamate hydrochloride is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(cyclohexylamino)ethyl]carbamate hydrochloride involves its role as a protecting group. The tert-butyl group provides steric hindrance, preventing reactions at the amine site. Under acidic conditions, the tert-butyl group is cleaved, releasing the free amine. This allows for selective deprotection and subsequent reactions at the amine site .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl N-(2-aminoethyl)carbamate
  • tert-Butyl N-(cyclohexyl)carbamate

Comparison: tert-Butyl N-[2-(cyclohexylamino)ethyl]carbamate hydrochloride is unique due to the presence of both the cyclohexylamino and tert-butyl groups. This combination provides enhanced stability and versatility in chemical reactions compared to other similar compounds. The cyclohexylamino group adds bulk and hydrophobicity, making it suitable for specific applications in drug design and synthesis.

Properties

Molecular Formula

C13H27ClN2O2

Molecular Weight

278.82 g/mol

IUPAC Name

tert-butyl N-[2-(cyclohexylamino)ethyl]carbamate;hydrochloride

InChI

InChI=1S/C13H26N2O2.ClH/c1-13(2,3)17-12(16)15-10-9-14-11-7-5-4-6-8-11;/h11,14H,4-10H2,1-3H3,(H,15,16);1H

InChI Key

IREIASYAQWXGIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1CCCCC1.Cl

Origin of Product

United States

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